A Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-PEG4-MTS): A Homobifunctional, Thiol-Reactive Crosslinker
A Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-PEG4-MTS): A Homobifunctional, Thiol-Reactive Crosslinker
Abstract
In the landscape of protein chemistry and bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a reagent more commonly identified by its structural shorthand MTS-PEG4-MTS, has emerged as a powerful tool for researchers. This guide provides a deep technical dive into its core attributes, mechanism of action, and field-proven applications. We will explore the synergistic function of its terminal thiol-reactive methanethiosulfonate (MTS) groups and its central hydrophilic tetraethylene glycol (PEG4) spacer. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this crosslinker for probing protein structure, mapping interactions, and developing novel bioconjugates.
Core Characteristics: A Structural and Physicochemical Overview
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a homobifunctional cross-linking agent.[1][2] Its architecture is key to its function: two identical methanethiosulfonate (MTS) reactive groups are positioned at either end of a flexible, water-soluble PEG4 spacer. This design confers a unique combination of reactivity and biocompatibility.
The compound is a specialized chemical primarily used in biochemical research for its ability to react with thiol groups in proteins.[3] Its structure features a linear chain with three ether linkages, contributing to its utility in protein modification.[3]
Physicochemical Data
Quantitative and qualitative properties of MTS-PEG4-MTS are summarized below. Adherence to recommended storage conditions is critical for maintaining reagent integrity, as the compound is both hygroscopic and moisture-sensitive.[4][5]
| Property | Value | Source(s) |
| CAS Number | 212262-02-7 | [1][6] |
| Molecular Formula | C₁₀H₂₂O₇S₄ | [1][5] |
| Molecular Weight | 382.54 g/mol | [1][3] |
| Alternate Names | Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; MTS-PEG4-MTS | [1] |
| Appearance | White to off-white solid; Colourless to Pale Yellow Oil | [3][5] |
| Solubility | Soluble in Water, DMF, DMSO | [4][5] |
| Storage | Store desiccated at -20°C under an inert atmosphere. | [4][5] |
Mechanism of Action: The Chemistry of Thiol-Reactive Conjugation
The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its methanethiosulfonate groups and free sulfhydryls (-SH), most notably those on cysteine residues within proteins.
The MTS Reaction Pathway
Methanethiosulfonate reagents are highly effective for the stoichiometric alkanethiolation of cysteine residues under mild conditions.[7] The reaction proceeds via a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS group. This forms a stable, yet cleavable, disulfide bond and releases methanesulfinic acid as a byproduct.[3] The intrinsic reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 10⁵ M⁻¹s⁻¹.[7] This kinetic efficiency allows for complete protein modification with low reagent concentrations and brief incubation times.[3][7]
A Self-Validating System: The Reversible Disulfide Bridge
A key feature of the thiosulfonate reaction is the formation of a disulfide bond.[8] This linkage is stable under typical physiological conditions but can be readily cleaved by the addition of common reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME).[9] This reversibility is a powerful experimental control. For instance, in an SDS-PAGE analysis, a high-molecular-weight band corresponding to a cross-linked protein complex should disappear and revert to its monomeric components upon treatment with a reducing sample buffer. This validates that the observed complex was indeed formed via the intended disulfide linkage.
The PEG4 Spacer: More Than Just a Linker
The 3,6,9-trioxaundecane backbone is a discrete polyethylene glycol (PEG) derivative, specifically tetraethylene glycol (PEG4). The choice of a PEG spacer is a deliberate design feature that imparts significant advantages in biological applications.
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Enhanced Water Solubility : PEGylation is a well-established method for increasing the hydrophilicity of molecules.[10][11] This property is crucial for a crosslinker intended for use in aqueous biological buffers, as it prevents aggregation and precipitation of both the reagent and the resulting protein conjugate.[11]
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Biocompatibility : PEGs are known for their excellent biocompatibility and low immunogenicity, making them ideal for in-vitro and potentially in-vivo applications.[10]
-
Defined and Flexible Spacer : The PEG4 chain provides a flexible arm of a known length, separating the two conjugated molecules. This defined distance can be critical when studying spatial relationships and steric hindrance in protein complexes.
Core Applications & Experimental Design
MTS-PEG4-MTS is a versatile tool for answering fundamental questions in protein science. Its primary use is as a homobifunctional crosslinker to bridge two thiol-containing molecules or two cysteine residues within the same molecule.[1][2]
Probing Protein Structure and Interactions
By introducing cysteine residues at specific sites through mutagenesis, researchers can use MTS-PEG4-MTS to measure distances and probe the three-dimensional structure of proteins and their complexes.[7] If two residues are within the crosslinker's span, a covalent link will form, which can be detected by techniques like SDS-PAGE or, more definitively, by cross-linking mass spectrometry (XL-MS).[12] This approach is particularly valuable for studying:
-
Conformational changes in proteins.
-
The architecture of multi-protein complexes.
-
The structure of membrane proteins, such as ion channels and transporters.[3][7]
Bioconjugation and Labeling
While often used for protein-protein cross-linking, the reagent can also be used to attach PEG spacers to proteins that have a single accessible cysteine, effectively "capping" the thiol with a hydrophilic PEG tail. This can be useful for modifying protein surfaces to improve solubility or reduce non-specific binding.
Field-Proven Experimental Protocol
The following section outlines a generalized, self-validating workflow for cross-linking a protein with MTS-PEG4-MTS. The causality behind each step is explained to ensure experimental success.
Workflow Diagram
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